2-Hydroxymethyl-4-propoxypyridine
Description
2-Hydroxymethyl-4-propoxypyridine is a pyridine derivative featuring a hydroxymethyl group (-CH2OH) at the 2-position and a propoxy group (-OCH2CH2CH3) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric properties . The hydroxymethyl group may enhance solubility in polar solvents, while the propoxy substituent could increase lipophilicity, influencing bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(4-propoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-5-12-9-3-4-10-8(6-9)7-11/h3-4,6,11H,2,5,7H2,1H3 |
InChI Key |
CDEJJXVWQHDOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=NC=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key physical properties of 2-Hydroxymethyl-4-propoxypyridine and its analogs based on available evidence:
*Theoretical values for this compound are calculated due to lack of direct experimental data.
Key Observations :
- Substituent Effects: Bulky groups (e.g., aryl or propoxy) increase molecular weight and melting points compared to simpler derivatives (e.g., 2-Hydroxy-4-methylpyridine). For example, 2-Amino-4-methylpyridine analogs with aryl substituents exhibit melting points >260°C , whereas 2-Hydroxy-4-methylpyridine melts at 128–131°C .
- In contrast, propoxy and methoxy groups may reduce polarity, favoring lipid bilayer penetration .
Reactivity and Functionalization
- Hydroxymethyl Group : Susceptible to oxidation (to carboxylic acid) or esterification, offering pathways for further derivatization .
- Propoxy Group : Stable under mild conditions but may undergo cleavage under strong acidic or basic conditions, similar to methoxy groups in 4-(2-methoxyphenyl)-2-phenylpyridine .
- Comparative Stability : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher thermal stability, as seen in compounds (melting points >260°C) .
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